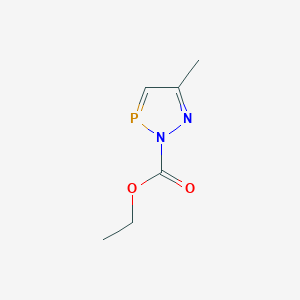
Ethyl 5-methyldiazaphosphole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyldiazaphosphole-2-carboxylate is a chemical compound that belongs to the class of diazaphospholes These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyldiazaphosphole-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine derivative with a diazo compound. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may be catalyzed by a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-methyldiazaphosphole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted diazaphosphole derivatives.
Applications De Recherche Scientifique
Ethyl 5-methyldiazaphosphole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 5-methyldiazaphosphole-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with metals or other molecules, influencing various chemical and biological processes. The specific pathways involved depend on the context of its use and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Ethyl 5-methyldiazaphosphole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylindole-2-carboxylate: This compound has a similar structure but contains an indole ring instead of a diazaphosphole ring.
Ethyl 2-amino-5-oxazolecarboxylate: Another structurally related compound with an oxazole ring.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: A compound with a substituted indole ring.
The uniqueness of this compound lies in its diazaphosphole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H9N2O2P |
|---|---|
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
ethyl 5-methyldiazaphosphole-2-carboxylate |
InChI |
InChI=1S/C6H9N2O2P/c1-3-10-6(9)8-7-5(2)4-11-8/h4H,3H2,1-2H3 |
Clé InChI |
QQJAHNIPOYGXTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1N=C(C=P1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


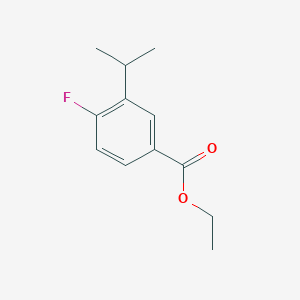
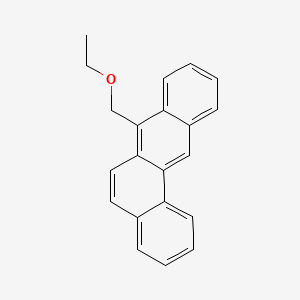
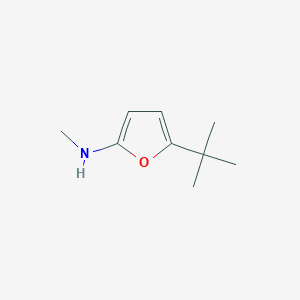
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)
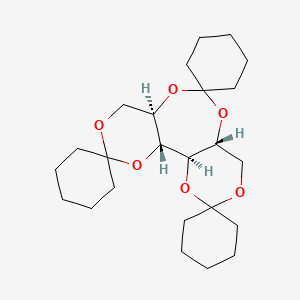
![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
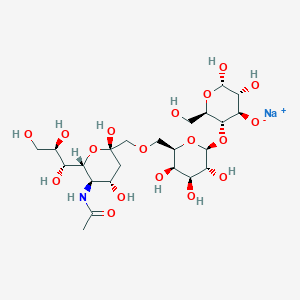
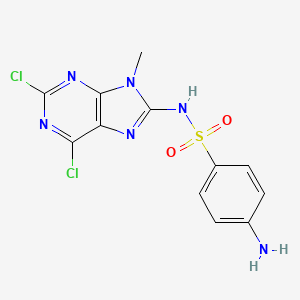
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
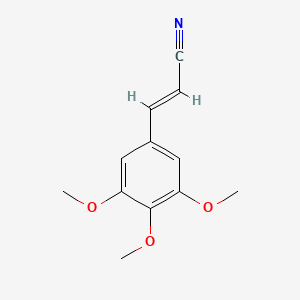
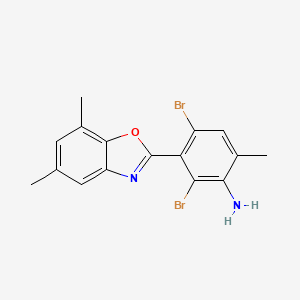
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
